molecular formula C12H11BrN2O B2725715 2-Bromo-6-(3,5-dimethylpyrazol-1-yl)benzaldehyde CAS No. 1994710-16-5

2-Bromo-6-(3,5-dimethylpyrazol-1-yl)benzaldehyde

Cat. No. B2725715
CAS RN: 1994710-16-5
M. Wt: 279.137
InChI Key: YSXFLEUHEIWIIE-UHFFFAOYSA-N
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Description

2-Bromo-6-(3,5-dimethylpyrazol-1-yl)benzaldehyde is a chemical compound that has been of interest to scientists due to its potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Intermolecular Interactions and Structural Insights

The scientific research on 2-Bromo-6-(3,5-dimethylpyrazol-1-yl)benzaldehyde includes its synthesis and characterization, with a focus on understanding its intermolecular interactions. A study by Saeed et al. (2020) explored the synthesis, X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations of two new antipyrine derivatives related to this compound. The crystal packing of these compounds is mainly stabilized by N–H⋯O and C–H⋯O hydrogen bonds, along with C–H⋯π and lone pair⋯π contacts, indicating the importance of π-interactions in stabilizing molecular assemblies (Saeed et al., 2020).

Luminescence Sensing Applications

Research into the luminescence sensing capabilities of related compounds, such as those studied by Shi et al. (2015), reveals potential applications for this compound derivatives. Two novel lanthanide(III)-organic frameworks sensitive to benzaldehyde-based derivatives demonstrate the potential for these chemicals as fluorescence sensors, highlighting the broader applicability of derivatives of this compound in chemical sensing (Shi et al., 2015).

Optoelectronic Applications

Another area of application for this compound derivatives is in the field of optoelectronics. A study by Dall’Agnese et al. (2017) reports on the synthesis of a small building block for the elaboration of symmetrical or unsymmetrical donor-acceptor π-conjugated molecules, demonstrating the utility of such derivatives in the development of materials for optoelectronic applications (Dall’Agnese et al., 2017).

Antimicrobial Activity

Compounds related to this compound have also been evaluated for their antimicrobial activity. Ramadan (2010) synthesized benzaldehyde [4-(4-bromophenyl)thiazol-2-yl]hydrazones and their D-galactose derivatives, some of which showed potential activity against Candida albicans, suggesting possible applications in developing new antimicrobial agents (Ramadan, 2010).

Synthesis of Complex Molecules

Additionally, research by Guerrero et al. (2008) into the synthesis and characterization of metallomacrocyclic palladium(II) complexes with new hybrid pyrazole ligands, including derivatives similar to this compound, showcases the compound's relevance in synthesizing complex molecules for potential catalytic and material science applications (Guerrero et al., 2008).

properties

IUPAC Name

2-bromo-6-(3,5-dimethylpyrazol-1-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O/c1-8-6-9(2)15(14-8)12-5-3-4-11(13)10(12)7-16/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSXFLEUHEIWIIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=C(C(=CC=C2)Br)C=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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